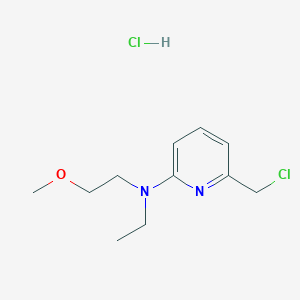

6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride

CAS No.:

Cat. No.: VC15881767

Molecular Formula: C11H18Cl2N2O

Molecular Weight: 265.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18Cl2N2O |

|---|---|

| Molecular Weight | 265.18 g/mol |

| IUPAC Name | 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H17ClN2O.ClH/c1-3-14(7-8-15-2)11-6-4-5-10(9-12)13-11;/h4-6H,3,7-9H2,1-2H3;1H |

| Standard InChI Key | VWFXILWINOYBPS-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CCOC)C1=CC=CC(=N1)CCl.Cl |

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Details

The compound is a hydrochloride salt of a pyridine derivative, characterized by:

Its structure features:

-

A pyridine ring with a chloromethyl (-CH₂Cl) group at position 6.

-

A secondary amine (-NH-) at position 2, substituted with ethyl (-CH₂CH₃) and methoxyethyl (-CH₂CH₂OCH₃) groups.

-

Protonation of the amine by hydrochloric acid, forming a hydrochloride salt.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈Cl₂N₂O | |

| Molecular Weight | 265.18 g/mol | |

| CAS Number(s) | 1803589-27-6, 91517-27-0 | |

| SMILES | CCN(CCOC)C1=CC=CC(=N1)CCl.Cl |

Synthesis and Preparation

General Synthetic Approach

The synthesis of this compound typically involves:

-

Alkylation of Pyridine Precursors: Introduction of ethyl and methoxyethyl groups to the amine at position 2.

-

Chloromethylation: Addition of a chloromethyl group at position 6 via chloroalkylating agents (e.g., chloromethyl chlorides) under controlled conditions .

Example Reaction Pathway:

-

Step 1: React a pyridin-2-amine derivative with ethylating and methoxyethylating agents (e.g., alkyl halides or their equivalents).

-

Step 2: Introduce the chloromethyl group at position 6 using reagents like chloromethyl chloride, facilitated by bases such as potassium carbonate or cesium carbonate .

Challenges and Variations

While explicit protocols for this compound are scarce, analogous syntheses of chloromethylpyridines (e.g., 2-(chloromethyl)pyridine hydrochloride) suggest:

-

Reaction Conditions: Use of polar aprotic solvents (e.g., DMF, acetonitrile) and temperatures between 20°C to 60°C .

-

Yield Optimization: Yields for similar reactions range from 52% to 98%, depending on catalysts (e.g., KI, NaI) and base strength .

Pharmaceutical and Industrial Applications

Role as a Pharmaceutical Intermediate

This compound is valued for its reactivity in organic transformations, enabling the synthesis of:

-

Bioactive Molecules: It serves as a building block for drugs targeting neurological disorders, oncology, or infectious diseases.

-

Heterocyclic Systems: The chloromethyl group facilitates nucleophilic substitutions, aiding in the construction of complex heterocycles (e.g., acridines, pyrimidines) .

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Related Pyridine Derivatives

| Compound | CAS Number | Molecular Weight | Key Features | Applications |

|---|---|---|---|---|

| 6-(Chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine HCl | 1803589-27-6 | 265.18 g/mol | Ethyl/methoxyethyl-substituted amine | Pharmaceutical intermediates |

| 2-(Chloromethyl)pyridine HCl | 6959-47-3 | 162.00 g/mol | Unsubstituted amine | Alkylation reactions |

| 6-Chloro-N-[2-(2-chloroethoxy)ethyl]-2-methoxyacridin-9-amine | CID 38145 | 365.2 g/mol | Acridine core | Anticancer research |

| Ethyl 6-(chloromethyl)pyridine-2-carboxylate | CID 15614003 | 199.63 g/mol | Esters for further functionalization | Agrochemical precursors |

Research Gaps and Future Directions

Unexplored Biological Activities

While structural analogs (e.g., acridine derivatives) show anticancer potential , direct studies on this compound are absent. Future research could:

-

Evaluate Bioactivity: Test for enzyme inhibition, receptor binding, or cytotoxicity.

-

Optimize Synthesis: Improve yields through catalytic methods or green chemistry approaches.

Industrial Relevance

As a key intermediate, its scalability and cost-effectiveness in bulk production remain critical. Partnerships between academic and industrial sectors could accelerate its application in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume